4-bromo-N-(2,2-dichloroethenyl)benzamide
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Overview
Description
4-bromo-N-(2,2-dichloroethenyl)benzamide is a chemical compound with the molecular formula C9H6BrCl2NO and a molecular weight of 294.96 g/mol . It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a dichloroethenyl group attached to the nitrogen atom of the benzamide moiety . This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-(2,2-dichloroethenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,2-dichloroethenylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-bromo-N-(2,2-dichloroethenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dichloroethenyl group can undergo oxidation or reduction reactions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-(2,2-dichloroethenyl)benzamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,2-dichloroethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(2,2-dichloroethenyl)benzamide include:
4-bromo-N-(2,2-dichloroethyl)benzamide: Differing by the presence of an ethyl group instead of an ethenyl group.
4-chloro-N-(2,2-dichloroethenyl)benzamide: Differing by the substitution of chlorine for bromine on the benzene ring.
N-(2,2-dichloroethenyl)benzamide: Lacking the bromine atom on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-N-(2,2-dichloroethenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl2NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLSDVDDUMNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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